N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-carboxamide derivative featuring a trifluoromethoxy-substituted phenyl ring and a propyl-linked imidazole moiety. This analysis focuses on comparing its structural, synthetic, and physicochemical properties with closely related compounds documented in recent literature.
Properties
Molecular Formula |
C18H17F3N4O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17F3N4O2S/c1-12-15(16(26)23-7-2-9-25-10-8-22-11-25)28-17(24-12)13-3-5-14(6-4-13)27-18(19,20)21/h3-6,8,10-11H,2,7,9H2,1H3,(H,23,26) |
InChI Key |
MLJSTOSJLARRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Steps :
-
Starting Materials :
-
4-Methyl-5-oxopentanoic acid (α-halo ketone precursor).
-
4-(Trifluoromethoxy)benzothioamide (thioamide derivative).
-
-
Conditions :
-
Solvent: Ethanol or dichloromethane.
-
Temperature: Reflux (78–90°C).
-
Duration: 6–12 hours.
-
-
Yield : 62–68% after silica gel chromatography (ethyl acetate/hexane).
Key Observations :
-
The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized phenyl ring.
-
Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields (65%).
Functionalization of the Thiazole Intermediate
The carboxylic acid group at position 5 is activated for subsequent amide bond formation.
Activation Methods:
Optimization Notes :
-
HATU activation minimizes side reactions (e.g., racemization) compared to SOCl₂.
-
CDI is preferred for large-scale synthesis due to lower toxicity.
Amide Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine
The final step involves coupling the activated thiazole with 3-(1H-imidazol-1-yl)propan-1-amine.
Direct Amidation Using Coupling Agents
Procedure :
-
Dissolve activated thiazole (1 eq) and 3-(1H-imidazol-1-yl)propan-1-amine (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3 eq) at 0°C.
-
Stir at room temperature for 12–18 hours.
Workup :
-
Dilute with ethyl acetate, wash with brine, and purify via column chromatography (CH₂Cl₂/MeOH 9:1).
Reductive Amination (Alternative Route)
Procedure :
-
React thiazole-5-carbaldehyde (from oxidation of hydroxymethyl intermediate) with 3-(1H-imidazol-1-yl)propan-1-amine in toluene.
-
Add sodium triacetoxyborohydride (2 eq) and acetic acid (1 eq).
Yield : 68–72% after recrystallization (ethanol/water).
Comparison :
| Method | Advantages | Limitations |
|---|---|---|
| HATU | High yield, minimal side products | Cost of reagents |
| Reductive | Scalable, mild conditions | Requires aldehyde intermediate |
Purification and Characterization
Chromatography :
-
Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate → methanol).
-
HPLC purity: >98% (C18 column, acetonitrile/water + 0.1% TFA).
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 7.45 (d, J=8.6 Hz, 2H, Ar-H), 4.12 (t, J=6.8 Hz, 2H, NCH₂), 3.85 (t, J=6.8 Hz, 2H, CH₂N), 2.72 (s, 3H, CH₃), 2.15 (quin, J=6.8 Hz, 2H, CH₂).
-
HRMS (ESI) : m/z calcd for C₁₈H₁₇F₃N₄O₂S [M+H]⁺ 410.41, found 410.40.
Scalability and Industrial Considerations
-
Batch Size : Up to 5 kg reported in patent EP2014072192.
-
Cost Drivers :
-
Green Chemistry :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazole or thiazole rings, while reduction may lead to the formation of reduced analogs.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a covalent inhibitor, forming a stable bond with the active site of the target enzyme, thereby inhibiting its activity . The exact pathways and molecular targets involved will depend on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*XlogP estimated using substituent contributions.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor in cancer therapy. This article delves into its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Imidazole Ring : Contributes to the compound's biological interactions.
- Thiazole Moiety : Known for its role in various biological activities.
- Trifluoromethoxy Group : Enhances lipophilicity and potential biological activity.
Its molecular formula is C_{18}H_{19F_3N_4O_2S with a molecular weight of approximately 393.39 g/mol .
This compound has shown promise as an inhibitor of various kinases, particularly tyrosine kinases involved in cancer progression. Kinase inhibitors are crucial in disrupting cell proliferation and survival pathways, making this compound a candidate for cancer treatment .
In Vitro Studies
Preliminary studies indicate that this compound exhibits significant inhibitory activity against specific kinases. For instance, it has been suggested that it may inhibit the kinesin spindle protein (KSP), which plays a critical role in mitosis .
Table 1: Summary of In Vitro Biological Activities
Case Study: Cancer Cell Lines
In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to significant apoptosis in breast cancer cells (MCF-7). The mechanism involved the downregulation of key survival pathways such as AKT and mTOR signaling, indicating a potential therapeutic application in oncology .
Pharmacological Profiling
Further pharmacological profiling is necessary to ascertain the efficacy and safety of this compound. Interaction studies have focused on its binding affinity to target proteins such as kinases, employing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the imidazole ring.
- Introduction of the thiazole moiety.
- Addition of the trifluoromethoxy group.
These synthetic routes may vary based on starting materials and desired yields .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide, and how is its purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor coupling. For example:
- Step 1 : Condensation of thiazole precursors (e.g., 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid) with trifluoromethoxy-substituted aryl aldehydes under acidic or basic conditions .
- Step 2 : Functionalization of the imidazole-propyl side chain via nucleophilic substitution or coupling reactions (e.g., using 3-(1H-imidazol-1-yl)propylamine) in solvents like DMF or DCM, often with catalysts such as K₂CO₃ .
- Purity Validation : Techniques include HPLC for assessing chemical homogeneity, NMR (¹H/¹³C) for structural confirmation, and elemental analysis to verify stoichiometry. IR spectroscopy is used to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for confirmation?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~120-125 ppm in ¹³C NMR) and imidazole protons (δ ~7.2-7.8 ppm in ¹H NMR) .
- IR Spectroscopy : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and thiazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while additives like Oxyma reduce side reactions .
- Catalysis : Use of K₂CO₃ or NaH for deprotonation in coupling reactions improves reaction efficiency .
- Temperature Control : Low temperatures (0–5°C) minimize decomposition of reactive intermediates (e.g., during imidazole ring formation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol removes byproducts .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Design : Replace the trifluoromethoxy group with chloro or methyl substituents to assess electronic effects on bioactivity .
- Thiazole Modifications : Compare activity of 1,3-thiazole derivatives (e.g., 4-methyl vs. 4-ethyl) to evaluate steric impacts .
- Imidazole Substitutions : Replace the propyl linker with shorter alkyl chains (e.g., ethyl) to study flexibility-activity relationships .
- Data Interpretation : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to target proteins .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity assays to identify unintended interactions .
- Computational Modeling : Perform molecular dynamics simulations to predict conformational changes in target proteins that may explain variability .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across different studies?
- Methodological Answer :
- Solvent Systems : Test solubility in buffered solutions (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) to identify solvent-specific effects .
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregation (e.g., nanoscale clustering) affects apparent solubility .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to account for thermodynamic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
